molecular formula C6H12O6 B118615 D-Galactose-3-d CAS No. 478518-70-6

D-Galactose-3-d

Cat. No. B118615
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-FYEWKVIJSA-N
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Description

D-Galactose is a monosaccharide used as a component of the galactosyltransferase labeling buffer . The deficiency of galactosyl-1-phosphate uridyltransferase causes an error in galactose metabolism known as galactosemia, increasing the galactose levels in the blood . It is composed of galactose and glucose subunits .


Synthesis Analysis

D-Galactose can be synthesized through various methods. One such method involves the diastereoselective synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose . Another method involves the fermentative synthesis of D-allose from D-glucose through izumoring cascade epimerization .


Molecular Structure Analysis

D-Galactose is a C4 epimer of glucose . It exists in aqueous solution in two predominant α and β -pyranose forms . Its molecular formula is C6H12O6 .


Chemical Reactions Analysis

D-Galactose can participate in various chemical reactions. For instance, it can react with reagents to form different products . It is also involved in the Maillard browning reaction .


Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol . Its melting point ranges from 133 °C to 170 °C .

Scientific Research Applications

Metabolic Pathways and Enzyme Functions

  • Leloir Pathway in Galactose Metabolism : D-Galactose plays a pivotal role in the Leloir pathway, which is essential for converting galactose into glucose 1-phosphate, a more metabolically useful form. Defects in this pathway can lead to galactosemia, a condition with serious health implications (Holden, Rayment, & Thoden, 2003).

  • Biotechnological Applications : α-Galactosidase, an enzyme that hydrolyzes D-galactose, has significant applications in various industries including food and pharmaceuticals, and in treating medical conditions like Fabry disease (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

Novel Metabolic Pathways

  • Alternate Metabolic Routes : D-Galactose is involved in alternative metabolic pathways such as the conversion to D-Xylulose, which may be significant in conditions like galactosemia (Cuatrecasas & Segal, 1966).

  • Galactose Utilization in Microbial Fermentation : D-Galactose is increasingly recognized for its potential in biofuel production and as a raw material for low-calorie sweeteners, highlighting its biotechnological importance (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).

Enzymatic Modifications and Interactions

  • Galactose Oxidase and Its Applications : Studies on modifying enzymes like galactose oxidase, which can convert D-galactose into other forms, open up possibilities for novel applications in food, pharmaceutical, and materials industries (Sun, Bulter, Alcalde, Petrounia, & Arnold, 2002).

  • D-Galactose and Enzyme Receptor Interactions : Research into how D-Galactose interacts with enzymes and receptors such as the Escherichia coli galactose chemoreceptor protein provides insights into sugar metabolism and signaling (Vyas, Vyas, & Quiocho, 1988).

Glycation and Oxidative Stress

properties

IUPAC Name

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FYEWKVIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactose-3-d

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-3-d
Reactant of Route 2
D-Galactose-3-d
Reactant of Route 3
D-Galactose-3-d
Reactant of Route 4
D-Galactose-3-d
Reactant of Route 5
D-Galactose-3-d
Reactant of Route 6
D-Galactose-3-d

Citations

For This Compound
129
Citations
SC Ho, JH Liu, RYY Wu - Biogerontology, 2003 - Springer
We successfully established an oxidant damageof mimetic aging model using mice induced byD-galactose, and the mimetic aging model isrelative to free radical and the …
Number of citations: 454 link.springer.com
EM Goudsmit, F Matsuura, DA Blake - Journal of Biological Chemistry, 1984 - Elsevier
Linkage analysis of the carbohydrate portion of glycoproteins and glycolipids is widespread. Sequential treatment with D-galactose oxidase and tritiated borohydride is a standard …
Number of citations: 19 www.sciencedirect.com
AC Helland, O Hindsgaul, MM Palcic, CLM Stults… - Carbohydrate …, 1995 - Elsevier
… Methyl 3-amino-3-deoxy-fl-Dgalactopyranosyl-( 1 ~ 4)-2-acetamido-2-deoxyfl-D-glucopyranoside: an inhibitor of UDP-D-galactose:/3-D-galactopyranosyl( 1 ~ 4)-2-acetamido-2-deoxy-D…
Number of citations: 24 www.sciencedirect.com
G Vadivelan, S Divakar - 2011 - nopr.niscpr.res.in
Syntheses of l-dopa 1 glycosides 13-22 with d-glucose 2, d-galactose 3, d-mannose 4, d-fructose 5, d-ribose 6, d-arabinose 7, lactose 8, maltose 9, sucrose 10, and d-mannitol 11 have …
Number of citations: 5 nopr.niscpr.res.in
B Manohar, S Divakar - Journal of food science and technology, 2010 - Springer
β-Glucosidase from sweet almond (Amygdalus communis var. ‘Dulcis’) entrapped on to calcium alginate beads catalysed the synthesis of water soluble 17-O-(D-glucopyranosyl)…
Number of citations: 5 link.springer.com
MI Al-Hazmi, KR Stauffer, C Olney - Chromatographia, 1985 - Springer
The procedure involving oxime formation followed by silylation for the analysis of standard hexoses by GC resulted in unseparated peaks for D-glucose, D-mannose and D-galactose. …
Number of citations: 4 link.springer.com
Y Zhu, J Zajicek, AS Serianni - The Journal of organic chemistry, 2001 - ACS Publications
High-resolution 13 C NMR spectra (150 MHz) have been obtained on the complete series of d-aldohexoses (d-allose 1, d-altrose 2, d-galactose 3, d-glucose 4, d-gulose 5, d-idose 6, d-…
Number of citations: 194 pubs.acs.org
JV Møller - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1971 - Elsevier
1. The retention of sugars by human erythrocyte membranes after incubation with different solutions containing a 3 H- and a 14 C-labelled sugar was compared by liquid scintillation …
Number of citations: 5 www.sciencedirect.com
RE Charles, T Ponrasu, KU Sankar… - Applied biochemistry and …, 2009 - Springer
β-Glucosidase isolated from sweet almond catalyzed syntheses of water soluble retinol glycosides were carried out in SCCO 2 media with carbohydrates—D-glucose 2, D-galactose 3, …
Number of citations: 9 link.springer.com
R Sivakumar, S Divakar - Biotechnology letters, 2007 - Springer
Enzymatic syntheses of N-vanillyl-nonanamide, 1, glycosides with d-glucose, 2, d-galactose, 3, d-mannose, 4, d-ribose, 5, maltose, 6, and lactose, 7, were carried out using …
Number of citations: 12 link.springer.com

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